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Compound of Interest

Compound Name: 2-Bromoterephthalic acid

Cat. No.: B1265625 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes
2-Boronoterephthalic acid is a highly versatile bifunctional organic molecule, featuring both

carboxylic acid and boronic acid moieties on a benzene ring. This unique structure makes it a

valuable building block in several advanced fields. Primarily, it serves as a sophisticated

organic linker for the design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent

Organic Frameworks (COFs). The boronic acid group can participate in reversible covalent

bonding, which is instrumental in creating dynamic and self-healing materials. Furthermore, the

presence of both Lewis and Brønsted acidic sites in MOFs constructed from this linker makes

them excellent candidates for applications in acid-base catalysis.

The conversion of 2-bromoterephthalic acid to 2-boronoterephthalic acid is most effectively

achieved through a palladium-catalyzed Miyaura borylation reaction.[1] This robust and widely

used cross-coupling reaction forms a carbon-boron bond by reacting an aryl halide (2-
bromoterephthalic acid) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][3]

The reaction is catalyzed by a palladium(0) species and requires a weak base, typically

potassium acetate (KOAc), to facilitate the catalytic cycle.[2] The reaction exhibits high

functional group tolerance, making it suitable for substrates with sensitive groups like carboxylic

acids.[2][4] The initial product is a boronate ester, which is subsequently hydrolyzed to the

target boronic acid during the acidic work-up procedure.
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Data Presentation
Table 1: Physicochemical Properties of Key Compounds

Compoun
d Name

Structure
CAS
Number

Molecular
Formula

Molar
Mass (
g/mol )

Melting
Point (°C)

Appearan
ce

2-

Bromotere

phthalic

acid

586-35-6 C₈H₅BrO₄ 245.03 295-297[5]

White to

light yellow

powder/cry

stal[5]

2-

Boronotere

phthalic

acid

1403483-

77-9
C₈H₇BO₆ 210.00 >300

White to

off-white

solid

Table 2: Typical Miyaura Borylation Reaction Parameters
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Parameter
Recommended
Value/Condition

Rationale

Substrate 2-Bromoterephthalic acid

Aryl bromide is a suitable

coupling partner for Miyaura

borylation.

Borylating Agent Bis(pinacolato)diboron (B₂pin₂)
Common, stable, and effective

source of boron.[3]

Molar Ratio

(Substrate:B₂pin₂:Base)
1 : 1.1-1.5 : 2.0-3.0

An excess of the diboron

reagent and base ensures

complete conversion of the

starting material.

Catalyst
PdCl₂(dppf) or Pd(PPh₃)₄ (1-5

mol%)

Efficient palladium sources for

this type of cross-coupling.[2]

Base Potassium Acetate (KOAc)

A mild base that promotes the

transmetalation step without

causing side reactions.[3]

Solvent
Anhydrous Dioxane, DMSO, or

Toluene

Polar aprotic solvents are

effective for this reaction.[6]

Temperature 80 - 110 °C

Sufficient thermal energy to

drive the catalytic cycle

effectively.[6]

Reaction Time 12 - 24 hours
Typical duration to ensure high

conversion.[6]

Atmosphere Inert (Argon or Nitrogen)
Protects the Pd(0) catalyst

from oxidation by air.[6]

Expected Yield 70 - 90%

Varies based on specific

conditions and purification

efficiency.

Experimental Workflow Diagram
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Experimental Workflow for 2-Boronoterephthalic Acid Synthesis

Preparation

Reaction

Work-up & Isolation

Purification & Analysis

Assemble & Dry Glassware

Weigh Reagents:
- 2-Bromoterephthalic acid

- B₂pin₂
- KOAc

- PdCl₂(dppf)

Add Reagents to Flask

Establish Inert Atmosphere (Ar/N₂)

Add Anhydrous Solvent (e.g., Dioxane)

Heat to 90°C with Stirring
(12-24 h)

Monitor by TLC/LC-MS

Cool to Room Temperature

Acidify with aq. HCl (pH 1-2)

Stir for 1-2h (Hydrolysis)

Collect Precipitate via Vacuum Filtration

Wash Solid with Water & Diethyl Ether

Recrystallize Crude Product
(e.g., from Water or Acetic Acid/Water)

Dry Purified Product Under Vacuum

Characterize by NMR, IR, MS

Click to download full resolution via product page

Caption: General experimental workflow for Miyaura borylation.
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Detailed Experimental Protocol
This protocol describes the synthesis of 2-boronoterephthalic acid from 2-bromoterephthalic
acid via a palladium-catalyzed Miyaura borylation reaction.

Materials and Reagents
2-Bromoterephthalic acid (1.0 eq)

Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

Potassium Acetate (KOAc), anhydrous (3.0 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

1,4-Dioxane, anhydrous

Hydrochloric Acid (HCl), 2 M aqueous solution

Deionized Water

Diethyl Ether

Equipment
Three-neck round-bottom flask

Reflux condenser

Magnetic stirrer and hot plate

Thermometer or temperature controller

Inert gas supply (Argon or Nitrogen) with manifold

Cannula or syringe for solvent transfer

Büchner funnel and vacuum flask
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Standard laboratory glassware

Reaction Procedure
Setup: Assemble a three-neck round-bottom flask with a reflux condenser and a gas

inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to

remove moisture.

Charging the Flask: To the flask, add 2-bromoterephthalic acid (1.0 eq),

bis(pinacolato)diboron (1.2 eq), anhydrous potassium acetate (3.0 eq), and PdCl₂(dppf)

(0.03 eq).

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three

times to ensure an oxygen-free atmosphere.

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe to the flask to achieve a

substrate concentration of approximately 0.1-0.2 M.

Reaction: Begin vigorous stirring and heat the reaction mixture to 90-100 °C using an oil

bath. Maintain this temperature for 12-24 hours. The mixture will typically become dark and

heterogeneous.

Monitoring: The reaction progress can be monitored by taking small aliquots, performing a

mini-workup (acidification, extraction with ethyl acetate), and analyzing by Thin Layer

Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

Work-up and Purification
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to

cool to room temperature.

Hydrolysis and Precipitation: Slowly pour the reaction mixture into a beaker containing 2 M

aqueous HCl. The volume of the HCl solution should be sufficient to bring the final pH to 1-2.

This step protonates the carboxylate groups and initiates the hydrolysis of the pinacol

boronate ester to the desired boronic acid.

Stirring: Stir the acidic mixture vigorously at room temperature for 1-2 hours to ensure

complete hydrolysis and precipitation of the product.
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Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

Washing: Wash the filter cake sequentially with generous portions of cold deionized water (to

remove inorganic salts) and then with diethyl ether (to remove non-polar organic impurities).

Drying: Dry the crude 2-boronoterephthalic acid in a vacuum oven at 50-60 °C to a constant

weight.

Final Purification (If Necessary)
The crude product is often of sufficient purity for many applications. If further purification is

required, recrystallization is the preferred method.

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system,

such as water or a mixture of acetic acid and water.[7] If the solution contains colored

impurities, it can be treated with a small amount of activated charcoal and hot-filtered.[8]

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce

crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of

cold solvent, and dry under vacuum.

Characterization
The final product should be characterized to confirm its identity and purity.

¹H NMR: To confirm the structure and assess purity.

¹³C NMR: To verify the carbon skeleton.

Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks include a

broad O-H stretch (from COOH and B(OH)₂), a strong C=O stretch, and B-O stretching

vibrations.[9]

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling
Work in a well-ventilated fume hood.
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Palladium catalysts are toxic and should be handled with care.

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Handle all reagents and solvents according to their Safety Data Sheets (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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